molecular formula C12H11ClO3 B6274124 rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid CAS No. 2307772-81-0

rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Cat. No. B6274124
CAS RN: 2307772-81-0
M. Wt: 238.7
InChI Key:
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Description

The compound is a derivative of benzopyran, which is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The “rac-” prefix indicates that it is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers of a chiral molecule.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the benzopyran and cyclopropane rings. The InChI code provided in some search results can be used to generate a 3D structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzopyrans can undergo a variety of reactions, including those involving their aromatic system or the pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the chloro group might make the compound more reactive. The compound’s properties could also be influenced by the presence of the carboxylic acid group .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Some benzopyrans have shown anticancerous activity in vitro .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as its possible anticancerous activity . Further studies could also aim to elucidate its physical and chemical properties, and to develop more efficient synthesis methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid involves the synthesis of the spirocyclic core followed by the introduction of the carboxylic acid group.", "Starting Materials": [ "4-hydroxycoumarin", "ethyl chloroacetate", "sodium hydride", "2-bromo-1-phenylcyclopropane", "6-chloro-3-formylcoumarin", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "4-hydroxycoumarin is reacted with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-(2-oxo-2H-chromen-4-yl)acetate.", "Ethyl 2-(2-oxo-2H-chromen-4-yl)acetate is reacted with 2-bromo-1-phenylcyclopropane in the presence of sodium hydride to form rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane].", "Rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane] is reacted with 6-chloro-3-formylcoumarin in the presence of sodium borohydride to form rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-ol.", "Rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-ol is reacted with acetic anhydride and pyridine to form rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-acetate.", "Rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-acetate is hydrolyzed with sodium hydroxide to form rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid.", "The final product is purified by acidification with hydrochloric acid, extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride, and drying over anhydrous sodium sulfate. The product is obtained by evaporation of the solvent and recrystallization from a mixture of ethyl acetate and hexane." ] }

CAS RN

2307772-81-0

Product Name

rac-(3'R,4S)-6-chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid

Molecular Formula

C12H11ClO3

Molecular Weight

238.7

Purity

93

Origin of Product

United States

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